[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea
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Overview
Description
[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea is a compound belonging to the class of thiosemicarbazones. Thiosemicarbazones are known for their ability to coordinate with metal centers through nitrogen and sulfur atoms, which makes them valuable in various fields such as medicinal chemistry and material science. This compound, in particular, has garnered attention due to its potential biological and pharmacological properties, including antibacterial and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea typically involves the condensation of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal with thiosemicarbazide. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antibacterial and antiviral activities, making it a candidate for developing new antimicrobial agents.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea involves its ability to coordinate with metal ions through its nitrogen and sulfur atoms. This coordination can inhibit the activity of metalloenzymes, which are essential for the survival and proliferation of certain bacteria and viruses. Additionally, the compound can induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- [(E)-1,3-benzodioxol-5-ylmethylideneamino]-thiourea
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea is unique due to its specific structural features, such as the presence of the 1,3-benzodioxole moiety and the thiourea group. These features contribute to its distinct biological activities and its ability to form stable metal complexes, which are not as pronounced in similar compounds .
Properties
IUPAC Name |
[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8(6-14-15-12(13)18)4-9-2-3-10-11(5-9)17-7-16-10/h2-3,5-6,8H,4,7H2,1H3,(H3,13,15,18)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTBEYLPBDOFHJ-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=C(C=C1)OCO2)/C=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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